1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine
Description
1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine is a heterocyclic compound featuring a piperazine ring linked to a 1,2,4-thiadiazole scaffold substituted with a cyclopropyl group at the 3-position. This structure combines the rigidity of the thiadiazole ring with the conformational flexibility of piperazine, making it a promising candidate for pharmacological applications. The cyclopropyl group introduces steric and electronic effects that may enhance binding specificity to biological targets compared to bulkier or less strained substituents .
Synthetic routes for analogous compounds often involve nucleophilic substitution reactions between chloro-thiadiazole intermediates and piperazine derivatives under basic conditions (e.g., NaHCO₃ in ethanol), as demonstrated in the preparation of 1-(5-nitroaryl-1,3,4-thiadiazol-2-yl)piperazine derivatives .
Properties
IUPAC Name |
3-cyclopropyl-5-piperazin-1-yl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4S/c1-2-7(1)8-11-9(14-12-8)13-5-3-10-4-6-13/h7,10H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBNJGDIMGQLBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NSC(=N2)N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with thiosemicarbazide, followed by cyclization to form the thiadiazole ring. The resulting intermediate is then reacted with piperazine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups onto the piperazine ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The pharmacological and physicochemical properties of thiadiazole-piperazine derivatives are heavily influenced by substituents on the thiadiazole ring. Key analogs include:
Biological Activity
1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial and antifungal properties, kinase inhibition potential, and implications for cancer therapy.
Chemical Structure and Properties
The molecular formula of 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine is C₉H₁₄N₄S. The compound features a piperazine ring substituted with a thiadiazole moiety at the 5-position and a cyclopropyl group at the 3-position of the thiadiazole. This unique structure is believed to influence its biological activity significantly.
Antibacterial Activity
Research has demonstrated that 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine exhibits moderate antibacterial activity against several strains of bacteria:
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Escherichia coli
A study published in "Molecules" reported these findings but emphasized that further investigation is necessary to fully understand the compound's efficacy and safety in vivo.
| Bacterial Strain | Activity Level |
|---|---|
| Methicillin-resistant Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity. A study in "Bioorganic & Medicinal Chemistry Letters" indicated that it effectively inhibited several fungal strains, including Candida albicans . However, similar to its antibacterial potential, clinical applicability requires more extensive research.
Kinase Inhibition
1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine has also been employed as a chemical tool in studies focusing on kinase inhibition. Specifically, it has been used to investigate Bruton's tyrosine kinase (BTK), which is a target for cancer therapies. The compound's interaction with BTK suggests potential applications in oncology.
The mechanism of action for 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine involves its interaction with various biological targets. Molecular docking studies indicate significant binding affinity with enzymes and receptors such as acetylcholinesterase. Understanding these interactions is crucial for optimizing the pharmacological profile of the compound.
Case Study: Antibacterial Efficacy
In a comparative study assessing various thiadiazole derivatives' antibacterial efficacy, 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine was highlighted for its moderate effectiveness against gram-positive and gram-negative bacteria. The compound's structure was linked to its ability to disrupt bacterial cell wall synthesis.
Case Study: Kinase Inhibition
A recent investigation utilized 1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperazine as a probe for BTK activity. The findings suggested that the compound could inhibit BTK effectively at specific concentrations, indicating its potential as a therapeutic agent in cancer treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
